1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is a complex organic compound featuring a urea core with thiophene and piperidine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting thiophen-3-ylmethylamine with 4-piperidone under reductive amination conditions.
Urea Formation: The piperidine intermediate is then reacted with thiophen-2-yl isocyanate to form the desired urea compound. This step usually requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The thiophene rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The thiophene rings may interact with aromatic residues in proteins, while the urea group can form hydrogen bonds with active site residues. This compound may modulate the activity of enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-2-yl)-3-(piperidin-4-ylmethyl)urea: Lacks the thiophen-3-ylmethyl group, which may affect its binding affinity and specificity.
1-(Thiophen-2-yl)-3-((1-(phenylmethyl)piperidin-4-yl)methyl)urea: Contains a phenylmethyl group instead of a thiophen-3-ylmethyl group, potentially altering its electronic properties and reactivity.
Uniqueness
1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is unique due to the presence of both thiophene and piperidine moieties, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-thiophen-2-yl-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS2/c20-16(18-15-2-1-8-22-15)17-10-13-3-6-19(7-4-13)11-14-5-9-21-12-14/h1-2,5,8-9,12-13H,3-4,6-7,10-11H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZXDTNFLIIVGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CS2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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